Dihydroorotic acid
Overview
Description
Dihydroorotic acid is a pyrimidinemonocarboxylic acid that results from the base-catalysed cyclisation of N (alpha)-carbethoxyasparagine . It is a secondary amide, a monocarboxylic acid, a pyrimidinemonocarboxylic acid, and a N-acylurea . It is functionally related to an orotic acid .
Synthesis Analysis
Dihydroorotic acid serves as a substrate for dihydroorotate dehydrogenase (DHODH), an enzyme in the de novo synthesis of pyrimidine . An efficient multicomponent sequential process, which occurs in mild condition, has been exploited for the synthesis of systematically modified amphiphilic molecules where the cationic head is tethered to a lipophilic tail through a dihydroorotic acid linker .Molecular Structure Analysis
The molecular formula of Dihydroorotic acid is C5H6N2O4 . The IUPAC name is 2,6-dioxo-1,3-diazinane-4-carboxylic acid . The InChI is InChI=1S/C5H6N2O4/c8-3-1-2 (4 (9)10)6-5 (11)7-3/h2H,1H2, (H,9,10) (H2,6,7,8,11) .Chemical Reactions Analysis
Dihydroorotate dehydrogenase (DHODH) is a key enzyme involved in the de novo pyrimidine biosynthetic pathway . DHODH uses flavin mononucleotide (FMN) as its redox cofactor and catalyzes the fourth step in this biosynthesis pathway, the conversion of L-dihydroorotate to orotate .Physical And Chemical Properties Analysis
The molecular weight of Dihydroorotic acid is 158.11 g/mol . The molecular formula is C5H6N2O4 .Scientific Research Applications
Nanoparticles for Hydrogen Storage
One study discusses the use of nanoparticles in catalyzing the dehydrogenation of ammonia borane, highlighting the importance of efficient hydrogen storage solutions for sustainable energy. Although DHA is not directly mentioned, the research on hydrogen storage is vital for future energy systems, where DHA-related enzymes could play a role in bio-inspired storage solutions (Mboyi et al., 2021).
Cancer Treatment and Drug Development
Another area of research involves the exploration of dihydroorotate dehydrogenase (DHODH) inhibitors like leflunomide and teriflunomide in treating COVID-19, showcasing DHA's pivotal role in pyrimidine biosynthesis and its potential in antiviral and anticancer strategies (Kaur et al., 2021).
Environmental Degradation Studies
Research on the microbial degradation of polyfluoroalkyl chemicals sheds light on environmental pollutants' biodegradation pathways. While the focus is on specific pollutants, understanding these mechanisms can inform the biodegradation of various compounds, including those related to DHA (Liu & Avendaño, 2013).
Toxicity and Environmental Impact Studies
Studies on the toxicity and environmental impacts of herbicides like 2,4-D highlight the importance of understanding chemical interactions with living organisms and ecosystems. This research indirectly relates to DHA through the broader context of biochemical impacts and environmental safety (Zuanazzi et al., 2020).
Biochemical and Pharmacological Insights
Investigations into the pharmacological characteristics of compounds like vanillic acid demonstrate the diverse applications of biochemical compounds in medicine and industry. These studies, while not directly related to DHA, exemplify the significance of biochemical research in developing new treatments and understanding molecular mechanisms (Ingole et al., 2021).
Safety And Hazards
Dihydroorotic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Dihydroorotate dehydrogenase (DHODH), the enzyme that catalyzes the rate-limiting step in de novo pyrimidine biosynthesis, is considered to be an attractive target for potential treatment of autoimmune disease and cancer . As of 2024, trials of DHODH inhibitors are underway, and will provide better insight into their potential utility in patients with hematologic malignancies .
properties
IUPAC Name |
2,6-dioxo-1,3-diazinane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIVEPVSAGBUSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)NC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861839 | |
Record name | 4,5-Dihydroorotic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4,5-Dihydroorotic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000528 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Dihydroorotic acid | |
CAS RN |
155-54-4, 6202-10-4 | |
Record name | (±)-Dihydroorotic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroorotic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dihydroorotic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-Dihydroorotic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROOROTIC ACID, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39LRK7UX5B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4,5-Dihydroorotic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000528 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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